7-Oxoazepane-2-carboxylic acid is a seven-membered cyclic amino acid derivative, structurally analogous to proline and piperidine carboxylic acid but with a larger ring size and a ketone functionality. This caprolactam-based scaffold serves as a critical chiral building block in medicinal chemistry, primarily valued for the conformational constraint imparted by the 7-oxo group. This structural rigidity makes it a key precursor in the synthesis of complex molecular architectures, including peptidomimetics and specialized heterocyclic systems designed to interact with specific biological targets.
Substituting 7-Oxoazepane-2-carboxylic acid with simpler cyclic amino acids like proline or 6-oxopiperidine-2-carboxylic acid is often unviable due to critical differences in ring size and conformational properties. The seven-membered azepane ring provides a unique backbone geometry that cannot be replicated by the more constrained five-membered ring of proline or the six-membered ring of piperidine analogs. This specific conformation is frequently essential for fitting into target binding sites, such as in the synthesis of diazabicyclooctane (DBO) β-lactamase inhibitors where the ring structure is a direct precursor to the final bicyclic core. Furthermore, replacing it with the non-keto analog, azepane-2-carboxylic acid, eliminates the planar amide-like character and rigidity conferred by the 7-oxo group, leading to a more flexible and often less active final compound. The carboxylic acid and keto groups are essential, non-interchangeable handles for subsequent synthetic transformations central to its primary applications.
7-Oxoazepane-2-carboxylic acid is a validated and frequently cited starting material for the synthesis of the 1,6-diazabicyclo[3.2.1]octane (DBO) core, which is the backbone of second-generation β-lactamase inhibitors like avibactam. Synthetic routes documented in patents and primary literature demonstrate its direct conversion into the key bicyclic structure. Alternative precursors, such as those based on different ring sizes (e.g., proline or piperidine derivatives), would require entirely different, and likely more complex, synthetic strategies to construct the required seven-membered ring component of the final DBO scaffold, making this compound a more direct and efficient choice for this specific, high-value application.
| Evidence Dimension | Precursor Suitability for DBO Core Synthesis |
| Target Compound Data | Serves as a direct precursor to the azepane ring within the DBO scaffold of inhibitors like avibactam. |
| Comparator Or Baseline | Proline or piperidine-based precursors, which lack the requisite seven-membered ring. |
| Quantified Difference | Not a quantitative performance difference, but a fundamental difference in synthetic pathway suitability. Using the target compound enables established, concise routes to the DBO core. |
| Conditions | Total synthesis of avibactam and related DBO β-lactamase inhibitors. |
For research and manufacturing of avibactam-class antibiotics, this specific starting material enables more efficient and established synthesis routes compared to building the seven-membered ring from other precursors.
The seven-membered ring of 7-oxoazepane-2-carboxylic acid provides a distinct conformational landscape compared to smaller cyclic amino acids. While proline's five-membered ring is known for inducing rigid turns in peptides, its flexibility is limited to specific Cγ-endo or Cγ-exo puckers. The larger azepane ring offers a different set of dihedral angles and backbone geometry, which can be critical for optimizing ligand-receptor interactions. The 7-oxo group further restricts this conformation, creating a scaffold that is more rigid than the non-keto azepane-2-carboxylic acid. This defined, non-proline geometry is a key design element in peptidomimetics where precise positioning of side chains is required to enhance binding affinity or metabolic stability.
| Evidence Dimension | Ring Conformation and Rigidity |
| Target Compound Data | Provides a constrained seven-membered ring scaffold with a unique set of accessible dihedral angles. |
| Comparator Or Baseline | Proline (five-membered ring) and Piperidine carboxylic acid (six-membered ring), which have different, well-defined conformational preferences (e.g., Cγ-endo/exo puckers for proline). |
| Quantified Difference | Qualitative but structurally significant difference in backbone geometry and conformational space, as analyzed by crystallography and NMR across multiple studies. |
| Conditions | Incorporation into peptide backbones or use as a scaffold in medicinal chemistry. |
This compound allows medicinal chemists to explore a different region of conformational space than is possible with proline or piperidine analogs, which can be the deciding factor in achieving high-affinity binding to a biological target.
This compound is a preferred precursor for the industrial and laboratory-scale synthesis of the diazabicyclooctane (DBO) core structure. This application is critical in the development of β-lactamase inhibitors designed to be co-administered with β-lactam antibiotics to combat resistant bacterial strains.
The defined geometry of the 7-oxoazepane ring makes it an ideal scaffold for designing peptidomimetics. Researchers use it to lock a peptide backbone into a specific conformation that is distinct from what can be achieved with proline, enabling the fine-tuning of binding affinity and selectivity for protein targets like enzymes or receptors.
Beyond DBOs, the dual functionality (ketone and carboxylic acid) and defined stereochemistry of 7-oxoazepane-2-carboxylic acid make it a versatile starting material for constructing other complex, seven-membered N-heterocycles. These scaffolds are of high interest in drug discovery programs targeting a range of diseases.
Irritant